Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate
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Overview
Description
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves several steps. One common method includes the reaction of decyl bromide with sodium thiolate to form decyl thioether. This intermediate is then reacted with a stannane derivative under controlled conditions to yield the final product. The reaction conditions typically involve an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thioether or stannane moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its anticancer properties and ability to inhibit certain enzymes.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves its interaction with biological molecules. The compound can bind to proteins and enzymes, altering their function. The stannane moiety is particularly important in this regard, as it can form strong bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
Tributyltin oxide: Another organotin compound with antifouling properties.
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams.
Triphenyltin chloride: Known for its use as a pesticide.
Uniqueness
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-octyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is unique due to its complex structure, which includes multiple functional groups and a long alkyl chain. This structure imparts specific properties, such as enhanced lipophilicity and the ability to interact with a wide range of biological targets.
Properties
CAS No. |
83898-44-6 |
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Molecular Formula |
C47H92O6S3Sn |
Molecular Weight |
968.1 g/mol |
IUPAC Name |
decyl 3-[bis[(3-decoxy-3-oxopropyl)sulfanyl]-octylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C13H26O2S.C8H17.Sn/c3*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;1-3-5-7-8-6-4-2;/h3*16H,2-12H2,1H3;1,3-8H2,2H3;/q;;;;+3/p-3 |
InChI Key |
SBLUSIWAXPCTMO-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(SCCC(=O)OCCCCCCCCCC)SCCC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
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